molecular formula C12H18N2O B12555786 2-Methyl-5-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}pyridine CAS No. 161417-05-6

2-Methyl-5-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}pyridine

Cat. No.: B12555786
CAS No.: 161417-05-6
M. Wt: 206.28 g/mol
InChI Key: TVHADAVXMVXMBF-NSHDSACASA-N
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Description

2-Methyl-5-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}pyridine is a chemical compound with the molecular formula C11H16N2 It is also known by its IUPAC name, Pyridine, 2-methyl-5-[(2S)-1-methyl-2-pyrrolidinyl]- This compound is a derivative of pyridine and is characterized by the presence of a pyrrolidinyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}pyridine typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the pyrrolidinyl group. One common method involves the condensation of 2-methylpyridine with 1-methyl-2-pyrrolidinylmethanol under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards. Specific details on industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction may produce different pyrrolidinyl derivatives .

Scientific Research Applications

2-Methyl-5-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    6-Methylnicotine: A similar compound with a methyl group at the 6-position of the pyridine ring.

    2-Methyl-5-ethylpyridine: Another derivative of pyridine with an ethyl group at the 5-position.

Uniqueness

2-Methyl-5-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}pyridine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with a pyrrolidinyl group makes it a valuable compound for various research applications .

Properties

CAS No.

161417-05-6

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-methyl-5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridine

InChI

InChI=1S/C12H18N2O/c1-10-5-6-12(8-13-10)15-9-11-4-3-7-14(11)2/h5-6,8,11H,3-4,7,9H2,1-2H3/t11-/m0/s1

InChI Key

TVHADAVXMVXMBF-NSHDSACASA-N

Isomeric SMILES

CC1=NC=C(C=C1)OC[C@@H]2CCCN2C

Canonical SMILES

CC1=NC=C(C=C1)OCC2CCCN2C

Origin of Product

United States

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